molecular formula C3H7NO2 B1583540 2-Hydroxy-n-methylacetamide CAS No. 5415-94-1

2-Hydroxy-n-methylacetamide

Cat. No.: B1583540
CAS No.: 5415-94-1
M. Wt: 89.09 g/mol
InChI Key: WFAFGNCZWMJZCK-UHFFFAOYSA-N
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Description

2-Hydroxy-n-methylacetamide is an organic compound with the chemical formula C3H7NO2. It is a derivative of acetamide, where a hydroxyl group is attached to the second carbon and a methyl group is attached to the nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxy-n-methylacetamide can be synthesized through the reaction of methylamine with glycidol. The reaction typically occurs under mild conditions, with the presence of a catalyst to facilitate the process. The general reaction is as follows:

CH3NH2+C3H6O2C3H7NO2+H2O\text{CH}_3\text{NH}_2 + \text{C}_3\text{H}_6\text{O}_2 \rightarrow \text{C}_3\text{H}_7\text{NO}_2 + \text{H}_2\text{O} CH3​NH2​+C3​H6​O2​→C3​H7​NO2​+H2​O

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where methylamine and glycidol are combined under controlled temperatures and pressures. The reaction is monitored to ensure high yield and purity of the final product. The compound is then purified through distillation or crystallization techniques.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group is oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form 2-amino-n-methylacetamide.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like halides (Cl-, Br-) can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of N-methylacetamide.

    Reduction: Formation of 2-amino-n-methylacetamide.

    Substitution: Formation of various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

2-Hydroxy-n-methylacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-n-methylacetamide involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The compound can also act as a nucleophile, participating in various biochemical reactions. The exact pathways and targets are still under investigation, but its ability to interact with proteins and enzymes is of particular interest.

Comparison with Similar Compounds

    N-methylacetamide: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    2-Hydroxyacetamide: Lacks the methyl group on the nitrogen, affecting its solubility and reactivity.

    N,N-dimethylacetamide: Contains an additional methyl group on the nitrogen, altering its physical and chemical properties.

Uniqueness: 2-Hydroxy-n-methylacetamide is unique due to the presence of both a hydroxyl group and a methyl group, which confer distinct reactivity and solubility properties. This makes it a versatile compound in various chemical and biological applications.

Properties

IUPAC Name

2-hydroxy-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2/c1-4-3(6)2-5/h5H,2H2,1H3,(H,4,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFAFGNCZWMJZCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40969061
Record name 2-Hydroxy-N-methylethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40969061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

89.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5415-94-1
Record name 5415-94-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11321
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Hydroxy-N-methylethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40969061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-N-methylacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the crystal structure of (S)-2-(1-Benzyl-5-bromo-1H-indol-3-yl)-2-hydroxy-N-methylacetamide?

A1: The crystal structure of (S)-2-(1-Benzyl-5-bromo-1H-indol-3-yl)-2-hydroxy-N-methylacetamide reveals the presence of both intramolecular and intermolecular hydrogen bonding interactions []. This information is crucial for understanding the compound's physical properties, such as melting point, solubility, and stability. Additionally, hydrogen bonding patterns can influence how the molecule interacts with other molecules, including potential biological targets.

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